molecular formula C13H7ClF4 B15226783 4'-Chloro-4-fluoro-3-(trifluoromethyl)-1,1'-biphenyl

4'-Chloro-4-fluoro-3-(trifluoromethyl)-1,1'-biphenyl

Cat. No.: B15226783
M. Wt: 274.64 g/mol
InChI Key: DYNPEOYFYUQCJE-UHFFFAOYSA-N
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Description

4'-Chloro-4-fluoro-3-(trifluoromethyl)-1,1'-biphenyl is a halogenated biphenyl derivative featuring chloro (Cl), fluoro (F), and trifluoromethyl (CF₃) substituents at the 4', 4, and 3 positions, respectively. This compound is of interest in medicinal chemistry and materials science due to the electronic and steric effects imparted by its substituents. The CF₃ group enhances lipophilicity and metabolic stability, while the chloro and fluoro substituents influence reactivity and binding interactions.

Properties

Molecular Formula

C13H7ClF4

Molecular Weight

274.64 g/mol

IUPAC Name

4-(4-chlorophenyl)-1-fluoro-2-(trifluoromethyl)benzene

InChI

InChI=1S/C13H7ClF4/c14-10-4-1-8(2-5-10)9-3-6-12(15)11(7-9)13(16,17)18/h1-7H

InChI Key

DYNPEOYFYUQCJE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CC(=C(C=C2)F)C(F)(F)F)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4’-Chloro-4-fluoro-3-(trifluoromethyl)-1,1’-biphenyl typically involves the following steps:

    Trifluoromethylation: The trifluoromethyl group can be introduced using reagents like trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonic acid (CF3SO3H) in the presence of a catalyst.

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation and trifluoromethylation processes, utilizing continuous flow reactors to ensure efficient and consistent product yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize the production efficiency.

Chemical Reactions Analysis

Types of Reactions

4’-Chloro-4-fluoro-3-(trifluoromethyl)-1,1’-biphenyl undergoes various chemical reactions, including:

    Substitution Reactions: The chloro and fluoro substituents can be replaced by other functional groups through nucleophilic or electrophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding biphenyl oxides or reduction to form biphenyl derivatives with altered oxidation states.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can be used under basic conditions for nucleophilic substitution.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products

    Substitution: Products include biphenyl derivatives with various functional groups replacing the chloro or fluoro substituents.

    Oxidation: Formation of biphenyl oxides.

    Reduction: Formation of reduced biphenyl derivatives.

Scientific Research Applications

4’-Chloro-4-fluoro-3-(trifluoromethyl)-1,1’-biphenyl has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and materials.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4’-Chloro-4-fluoro-3-(trifluoromethyl)-1,1’-biphenyl involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The presence of chloro, fluoro, and trifluoromethyl groups can influence the compound’s binding affinity and specificity towards these targets, affecting various biochemical pathways.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural features and molecular properties of 4'-Chloro-4-fluoro-3-(trifluoromethyl)-1,1'-biphenyl with analogous biphenyl derivatives:

Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
Target Compound Cl (4'), F (4), CF₃ (3) C₁₃H₇ClF₄ 290.64 (calc.) High lipophilicity, potential pharmaceutical intermediate
4'-Fluoro-4-nitro-3-(trifluoromethyl)-1,1'-biphenyl F (4'), NO₂ (4), CF₃ (3) C₁₃H₇F₄NO₂ 305.20 (CAS: 1214372-63-0) Nitro group enhances electrophilicity; precursor for amines
4-Methyl-4'-(trifluoromethyl)-1,1'-biphenyl CH₃ (4), CF₃ (4') C₁₄H₁₁F₃ 236.23 (calc.) 45% yield via Pd catalysis; used in materials science
4-Phenoxy-4'-(trifluoromethyl)-1,1'-biphenyl OPh (4), CF₃ (4') C₁₉H₁₃F₃O 337.08 (calc.) Phenoxy group increases steric bulk; NMR data confirmed

Key Observations :

  • Substituent Effects : The trifluoromethyl group at position 3 in the target compound likely increases steric hindrance compared to para-substituted analogs (e.g., 4-methyl-4'-(trifluoromethyl)-1,1'-biphenyl). This may reduce reactivity in cross-coupling reactions .
  • Electronic Properties : Chloro and fluoro substituents create an electron-deficient aromatic ring, making the compound suitable for Suzuki-Miyaura couplings with electron-rich partners .

Physical and Spectroscopic Data

  • HRMS and NMR: Analogs like 4-phenoxy-4'-(trifluoromethyl)-1,1'-biphenyl (39) show precise HRMS matches (calc. 337.0811; exp. 337.0817) and distinct ¹⁹F NMR signals (δ –62.3 to –72.6), which are characteristic of CF₃ groups . The target compound’s ¹⁹F NMR would likely exhibit similar deshielded peaks.
  • Melting Points : Biphenyl derivatives with CF₃ groups (e.g., 4-methyl-4'-(trifluoromethyl)-1,1'-biphenyl) are often solids at room temperature due to increased molecular symmetry and van der Waals interactions .

Biological Activity

4'-Chloro-4-fluoro-3-(trifluoromethyl)-1,1'-biphenyl is a fluorinated biphenyl compound with significant biological activity. This article provides an overview of its biological properties, including antimicrobial and anticancer activities, as well as its potential applications in various fields.

  • Molecular Formula : C13H7ClF4
  • Molecular Weight : 272.65 g/mol
  • CAS Number : 1214335-04-2

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit varying degrees of antimicrobial activity. For instance, derivatives containing halogenated phenyl moieties have shown strong antibacterial properties against Staphylococcus aureus, with minimum inhibitory concentration (MIC) values ranging from 2 to 8 µg/mL .

CompoundMIC (µg/mL)Activity Level
Cu52Very High
Cu44High
Cu316Moderate

In a study examining the activity of alkylphenylthiourea complexes, it was found that the presence of trifluoromethyl groups significantly enhanced the antibacterial effects compared to non-fluorinated analogs .

Anticancer Activity

The anticancer potential of fluorinated biphenyls has been documented, particularly against colon cancer cells. Compounds similar to this compound have demonstrated moderate to high cytotoxicity in vitro. For example, certain derivatives inhibited the growth of cancer cell lines with IC50 values ranging from 10 to 30 µM .

Study on Antibacterial Properties

A study published in MDPI highlighted the effectiveness of compounds featuring trifluoromethyl groups against various bacterial strains. The results indicated that these compounds could serve as potential candidates for developing new antibacterial agents due to their enhanced potency against resistant strains .

Anticancer Research

In another research effort focused on anticancer activity, derivatives of biphenyl compounds were tested for their effects on colon cancer cell lines. The findings showed that modifications in the molecular structure significantly influenced their cytotoxicity and selectivity towards cancer cells compared to normal cells .

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